

# Spectroscopic Characterization of Fmoc-D-Phe(4-I)-OH: A Technical Guide

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## Compound of Interest

Compound Name: Fmoc-D-Phe(4-I)-OH

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This technical guide provides a comprehensive overview of the spectral data for N- $\alpha$ -Fmoc-4-iodo-D-phenylalanine (**Fmoc-D-Phe(4-I)-OH**), a critical building block in peptide synthesis and drug discovery. Due to the limited availability of published spectral data for this specific compound, this document presents representative data from its non-iodinated analog, Fmoc-L-phenylalanine (Fmoc-Phe-OH), and discusses the anticipated spectral shifts and characteristics arising from the presence of the iodine atom. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Physicochemical Properties

**Fmoc-D-Phe(4-I)-OH** is a white to off-white solid with a molecular formula of  $C_{24}H_{20}INO_4$  and a molecular weight of 513.4 g/mol. [1][2] It is commonly used in solid-phase peptide synthesis. [1]

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>20</sub> INO <sub>4</sub>	[1][2]
Molecular Weight	513.32 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	173 - 177 °C	[1]
Optical Rotation	[α] <sub>D</sub> <sup>25</sup> = +21 ± 1° (c=1 in DMF)	[1]
Storage	0 - 8 °C	[1]

## Spectroscopic Data

The following tables summarize the expected and representative spectral data for **Fmoc-D-Phe(4-I)-OH**. The NMR and Mass Spec data are based on the closely related compound Fmoc-L-phenylalanine, as directly measured spectra for the 4-iodo derivative are not readily available in the public domain. The IR data represents typical absorptions for N-Fmoc protected amino acids.

### <sup>1</sup>H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz (Representative Data for Fmoc-L-Phe-OH)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Fmoc-L-Phe-OH)	Expected Shift for Fmoc-D-Phe(4-I)-OH
12.78	s	1H	COOH	No significant change
7.89	d	2H	Fmoc H4, H5	No significant change
7.72	t	2H	Fmoc H1, H8	No significant change
7.65	d	1H	NH	No significant change
7.42	t	2H	Fmoc H2, H7	No significant change
7.32	t	2H	Fmoc H3, H6	No significant change
7.28 - 7.15	m	5H	Phenyl H	Significant changes expected. Protons ortho to iodine will be shifted downfield. The aromatic region will show a more complex splitting pattern (likely two doublets).
4.30 - 4.20	m	3H	Fmoc H9, CH <sub>2</sub>	No significant change
3.15 - 2.95	m	2H	β-CH <sub>2</sub>	Minor downfield shift possible

Data adapted from representative spectra of Fmoc-L-Phe-OH.[3]

## <sup>13</sup>C NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d<sub>6</sub> Frequency: 100 MHz (Representative Data for Fmoc-L-Phe-OH)

Chemical Shift (ppm)	Assignment (Fmoc-L-Phe-OH)	Expected Shift for Fmoc-D-Phe(4-I)-OH
173.5	COOH	No significant change
156.1	C=O (Fmoc)	No significant change
143.8, 140.7	Quaternary C (Fmoc)	No significant change
137.8	Quaternary C (Phenyl)	Significant downfield shift
129.2, 128.0, 126.3	CH (Phenyl)	Significant changes expected. The carbon bearing the iodine (C4) will be significantly shifted upfield (ipso-effect). The ortho and meta carbons will also show shifts.
127.6, 127.0, 125.3, 120.1	CH (Fmoc)	No significant change
65.6	O-CH <sub>2</sub> (Fmoc)	No significant change
56.5	α-CH	No significant change
46.6	CH (Fmoc)	No significant change
36.9	β-CH <sub>2</sub>	Minor shift possible

Data adapted from representative spectra of Fmoc-L-Phe-OH.[4]

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3300-2500	O-H stretch (Carboxylic acid)
~3300	N-H stretch (Amide)
~3060	C-H stretch (Aromatic)
~2950	C-H stretch (Aliphatic)
~1720	C=O stretch (Carboxylic acid)
~1690	C=O stretch (Urethane)
~1530	N-H bend (Amide II)
~1450, 1340	C-H bend (Aliphatic)
~1250	C-O stretch
~820	C-H bend (para-substituted aromatic)
~550	C-I stretch

## Mass Spectrometry (MS)

m/z	Assignment
514.0	[M+H] <sup>+</sup>
536.0	[M+Na] <sup>+</sup>
336.0	[M - Fmoc group + H] <sup>+</sup>
179.0	[Fmoc CH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Fmoc-D-Phe(4-I)-OH** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Set the spectral width to cover the range of -2 to 14 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
  - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - A higher number of scans will be required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR-FTIR):
  - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.<sup>[5]</sup>
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.<sup>[5]</sup>
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

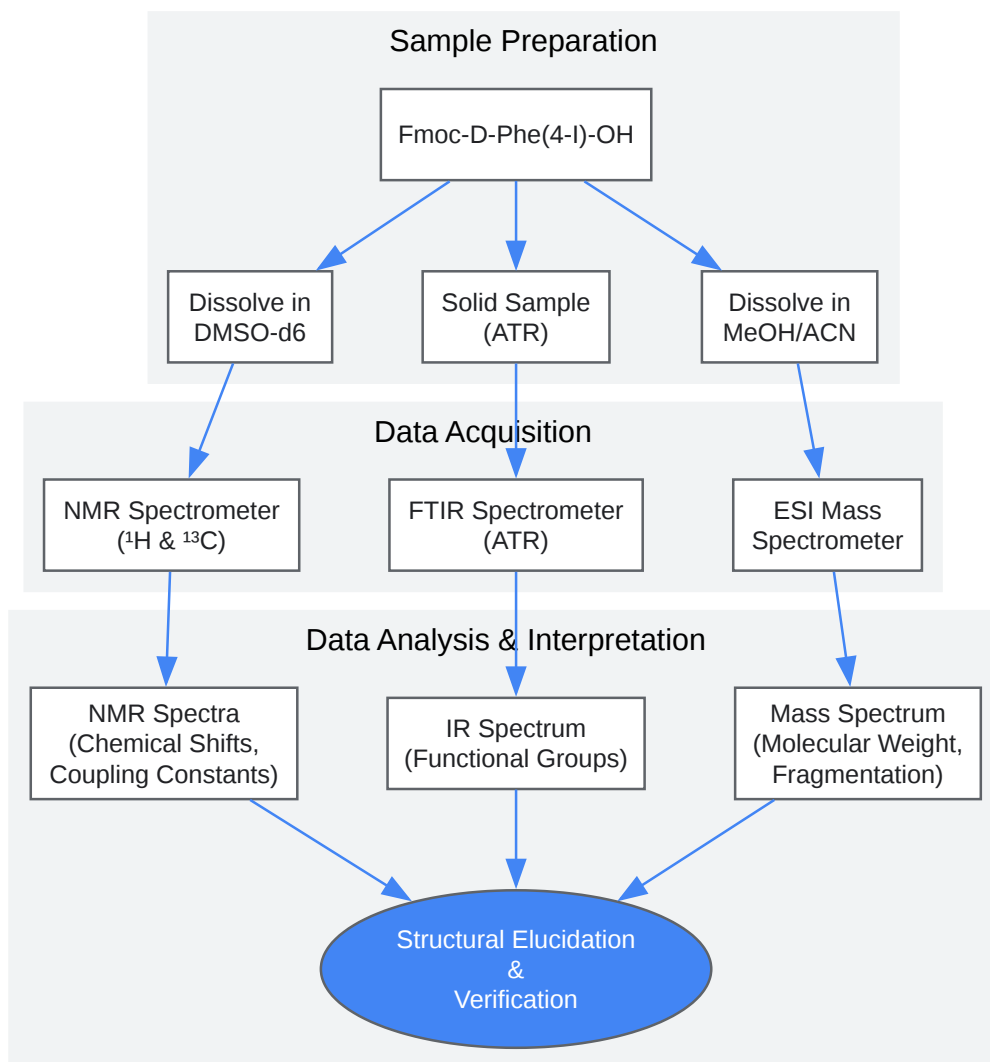
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Acquire the mass spectrum in positive ion mode to observe protonated molecules ( $[\text{M}+\text{H}]^+$ ) and other adducts.
  - Set the mass range to scan from  $m/z$  100 to 1000.
  - Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the molecular ion.

## Data Interpretation Workflow

## Workflow for Spectroscopic Analysis of Fmoc-D-Phe(4-I)-OH



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Caption: Workflow for the spectroscopic analysis of **Fmoc-D-Phe(4-I)-OH**.

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